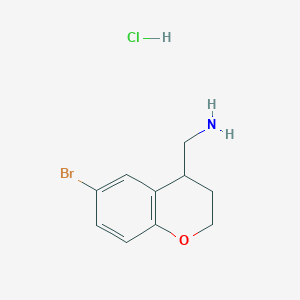

(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

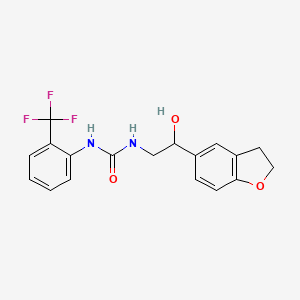

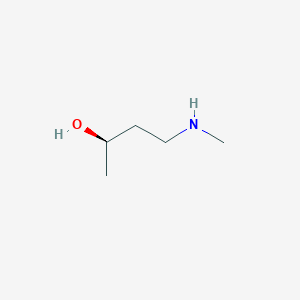

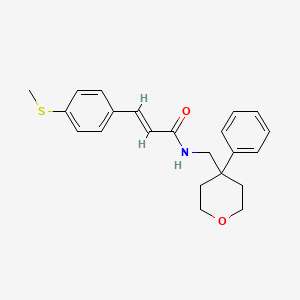

“(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride” is a chemical compound with the empirical formula C10H14ClNO . It is a solid substance . This compound is part of a class of heterocyclic compounds known as 2H/4H-chromenes , which are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives, such as “(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride”, has been a topic of interest for many organic and pharmaceutical chemists . These compounds have been synthesized using various methods, including classical and non-classical conditions, and often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of “(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride” can be represented by the SMILES stringNCC1=CC=C(OCCC2)C2=C1.[H]Cl . The InChI key for this compound is PQDSUCKQNLPLQA-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromene derivatives are diverse and can lead to a variety of products . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Scientific Research Applications

Anticancer Activity

Chromene derivatives have been reported to exhibit significant anticancer properties . They can act as pharmacophores in the development of new anticancer drugs, targeting various cancer cells and pathways .

Antimicrobial Potential

These compounds have shown good antimicrobial potential , including antibacterial and antifungal activities. This makes them valuable in the development of new antimicrobial agents .

Antioxidant Properties

Chromene derivatives can possess strong antioxidant properties , which are beneficial in combating oxidative stress and may be used in treatments for diseases caused by oxidative damage .

Anti-inflammatory Uses

The anti-inflammatory activity of chromene derivatives makes them candidates for the development of new anti-inflammatory drugs, potentially useful for treating various inflammatory conditions .

Neuroprotective Effects

Some chromene derivatives are explored for their neuroprotective effects , which could lead to treatments for neurodegenerative diseases or brain injuries .

Pharmacological Interest

Beyond their medicinal properties, chromene derivatives are used in other pharmacological applications such as pigments, cosmetics, and laser dyes due to their structural properties .

Mechanism of Action

The mechanism of action of 2H/4H-chromene derivatives can vary depending on the specific compound and its biological target . These compounds have been tested for various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

The future directions in the research of 2H/4H-chromene derivatives, such as “(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride”, may involve the development of new synthetic methods, the exploration of their biological properties, and the investigation of their mechanisms of action . This could lead to the discovery of new drug candidates .

properties

IUPAC Name |

(6-bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;/h1-2,5,7H,3-4,6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBMMCQKEAXRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1CN)C=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2955004.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2955007.png)

![1-(4-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2955010.png)

![Methyl 4-[(4-nitrophenyl)sulfanylmethyl]benzoate](/img/structure/B2955011.png)